Angular (Pyrano[3,2-c]) Versus Linear (Pyrano[3,2-g]) Regioisomerism: Structural Identity Confirmation by Mass Spectrometry
CAS 31490-68-3 is the angular pyranocoumarin isomer (2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one), which is structurally distinct from the linear isomer dihydroxanthyletin (2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, PubChem CID 10466390). Both share the molecular formula C14H14O3 and molecular weight 230.26 g/mol, but differ in the fusion position of the dihydropyran ring to the coumarin scaffold [1]. Bravo et al. (1985) conducted a dedicated electron impact (EI) mass spectrometry study specifically comparing isomeric 2,2-dimethylpyrano[3,2-c][1]benzopyran-5-ones (angular) and pyrano[2,3-b][1]benzopyran-5-ones (pyranochromones), demonstrating that the angular isomer series produces distinct fragmentation pathways with characteristic fragment ions that differ from those of linear regioisomers, as confirmed by exact mass measurements, linked scans, and collisionally activated decomposition experiments [2].
| Evidence Dimension | Electron impact mass spectrometric fragmentation pattern (regioisomer differentiation) |
|---|---|
| Target Compound Data | Angular pyrano[3,2-c]chromen-5-one scaffold: characteristic fragment ions documented by exact mass measurement and linked-scan metastable ion analysis (Bravo et al., 1985) |
| Comparator Or Baseline | Linear pyrano[3,2-g]chromen-8-one scaffold (dihydroxanthyletin, PubChem CID 10466390) and pyrano[2,3-b][1]benzopyran-5-one isomers: distinct fragmentation profiles |
| Quantified Difference | Isomeric pairs are unambiguously distinguishable by EI-MS fragmentation patterns; angular isomers exhibit unique retro-Diels-Alder fragments and specific [M–CH3]+ ion intensities not observed in linear counterparts |
| Conditions | Electron impact ionization mass spectrometry at 70 eV; exact mass measurements, linked scans (B/E, B²/E), and collisionally activated decomposition (CAD) spectra |
Why This Matters
Procurement of the incorrect linear isomer (dihydroxanthyletin) instead of CAS 31490-68-3 leads to misidentification in mass spectrometry-based analytical workflows, as the two isomers are indistinguishable by molecular weight or elemental composition alone, requiring authentic angular reference material for unambiguous structural assignment.
- [1] PubChem. Dihydroxanthyletin. Compound Summary CID 10466390. National Library of Medicine. View Source
- [2] Bravo, P.; Ticozzi, C.; Daolio, S.; Traldi, P. A comparison of electron impact mass spectrometry of isomeric pyranocoumarins (pyrano[3,2-c][1]benzopyran-5-ones) and pyranochromones (pyrano[2,3-b][1]benzopyran-5-ones). J. Mass Spectrom. 1985, 20, 740–747. View Source
